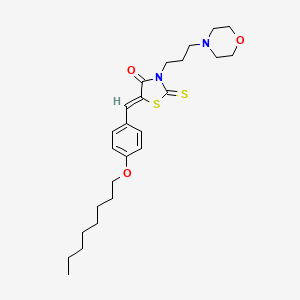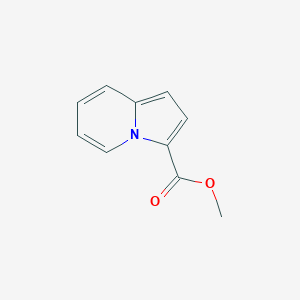![molecular formula C10H5Cl2NO2S B12127598 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-](/img/structure/B12127598.png)
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with two carbonyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2,3-dichlorobenzaldehyde in the presence of a base such as piperidine and a solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using deep eutectic solvents, have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antihyperglycemic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can improve insulin sensitivity and exert anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Thiazolidinedione: The parent compound without the 2,3-dichlorophenyl group.
5-(4-Methoxyphenyl)methylene-2,4-thiazolidinedione: A similar compound with a methoxy group instead of dichloro.
5-(4-Hydroxyphenyl)methylene-2,4-thiazolidinedione: A similar compound with a hydroxy group.
Uniqueness
2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- is unique due to the presence of the 2,3-dichlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H5Cl2NO2S |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4- |
InChI-Schlüssel |
WXFJSGIVYLSHAV-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=O)S2 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-](/img/structure/B12127521.png)




![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)
![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)



![3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B12127592.png)
